N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide is an organic compound recognized for its intricate structure and multifaceted applications in various fields of scientific research. This compound is characterized by its sulfonyl and benzamide functionalities which impart unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents.
Mode of Action
The compound interacts with its targets, MurD and GlmU, inhibiting their function . This inhibition disrupts the synthesis of the bacterial cell wall, leading to a weakened bacterial cell structure and ultimately, bacterial death.
Biochemical Pathways
The compound affects the biochemical pathways involved in bacterial cell wall synthesis. By inhibiting MurD and GlmU, it disrupts the formation of peptidoglycan, a key component of the bacterial cell wall . This disruption affects the integrity of the bacterial cell wall, leading to cell lysis and death.
Pharmacokinetics
The compound’s effectiveness against both gram-positive and gram-negative bacteria suggests it has good bioavailability and can penetrate the bacterial cell wall .
Result of Action
The compound’s action results in the death of bacterial cells. By inhibiting key enzymes involved in cell wall synthesis, it weakens the bacterial cell wall, leading to cell lysis . This results in the effective killing of both Gram-positive and Gram-negative bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions : This compound is synthesized using multi-step organic reactions. It often starts with the formation of the tetrahydroquinoline core through a Povarov reaction. Subsequent steps involve sulfonylation, introduction of the propan-2-yloxy group, and finally, benzamidation. Industrial Production Methods : Industrial production hinges on optimizing reaction conditions to ensure high yields and purity. This typically involves the use of catalysts, controlled temperature environments, and solvent systems designed to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions : The compound undergoes various chemical reactions including:
Oxidation
: Often performed using agents like potassium permanganate.
Reduction
: Typically achieved with reducing agents such as lithium aluminium hydride.
Substitution
: Reactions involving halogen exchange or nucleophilic substitution using reagents like alkyl halides.
Common Reagents and Conditions
: Common reagents include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane). Conditions vary but often involve controlled temperatures and pressures to drive the desired reaction. Major Products Formed : Reactions can yield derivatives with modified functional groups, enhancing the compound’s properties or enabling further modifications for specific applications.
Scientific Research Applications
This compound finds use across a broad spectrum of scientific disciplines:
Chemistry
: As a building block for synthesizing more complex molecules.
Biology
: Involved in studying cell signaling pathways due to its interaction with specific proteins.
Medicine
: Potential therapeutic agent under investigation for its pharmacological effects.
Industry
: Used in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Compared to other sulfonyl-containing tetrahydroquinolines, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide stands out due to its additional benzamide group, enhancing its chemical versatility and interaction potential. Similar compounds include N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide and N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzamide. These structural analogs share some properties but differ in their substituent groups, leading to varying effects and applications.
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Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-18(2)31-22-13-10-19(11-14-22)25(28)26-21-12-15-24-20(17-21)7-6-16-27(24)32(29,30)23-8-4-3-5-9-23/h3-5,8-15,17-18H,6-7,16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSUYEHHHUTHQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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